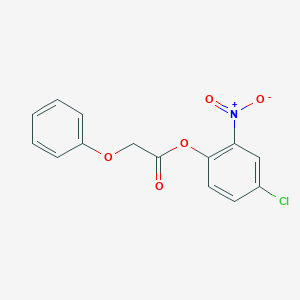

4-Chloro-2-nitrophenyl 2-phenoxyacetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Chloro-2-nitrophenyl 2-phenoxyacetate (CNPA) is a chemical compound that has been used in scientific research for several years. It is a synthetic compound that is primarily used as an insecticide, but it has also been found to have several other applications in the scientific community.

Aplicaciones Científicas De Investigación

- 4Cl2NA’s Role : Researchers have grown 4Cl2NA crystals using the slow evaporation method. These crystals exhibit non-centrosymmetric space group structures, making them suitable for NLO applications .

- Key Feature : The absence of visible region absorption is essential for NLO materials, and 4Cl2NA meets this criterion .

- Antioxidant Properties : Some derivatives related to 4Cl2NA have shown promising antioxidant activity. For example, compounds like (E)-2-cyano-2-(5-methyl-3,4-dihydrocyclopenta[b]indol-1(2H)-ylidene) acetamide and (E)-2-(5-chloro-3,4-dihydrocyclopenta[b]indol-1(2H)-ylidene)-2-cyanoacetamide exhibit significant antioxidant effects .

- Slow Evaporation Method : 4Cl2NA crystals are grown using this method, which is suitable for organic single crystals. The resulting crystals are lightweight, cost-effective, and possess optical and NLO properties .

- Thermogravimetric Analysis (TG/DTA) : 4Cl2NA remains thermally stable up to 115 °C, making it suitable for various applications requiring stability at elevated temperatures .

- Vickers Hardness : The mechanical work hardness coefficient of 4Cl2NA confirms that it is a soft material .

- Laser Damage Threshold (LDT) : 4Cl2NA crystals have been tested for their response to laser irradiation. Understanding their limitations in laser applications is crucial .

Nonlinear Optical (NLO) Materials

Pharmacological Research

Crystal Growth Techniques

Thermal Stability Studies

Mechanical Properties

Laser Utility Limitations

Mecanismo De Acción

Target of Action

It’s known that similar compounds, such as chlorinated nitrophenols, have been widely used as intermediates in the chemical syntheses of various pesticides, dyes, and pharmaceuticals . These compounds often target specific enzymes or receptors in organisms, disrupting their normal functions.

Mode of Action

When sprayed on broad-leaf plants, they induce rapid, uncontrolled growth, often leading to the plant’s death .

Biochemical Pathways

Related compounds, such as 2-chloro-4-nitrophenol, have been reported to be degraded via the 1,2,4-benzenetriol pathway in certain bacteria . This pathway involves the conversion of 2-chloro-4-nitrophenol to 1,2,4-benzenetriol via chloro-1,4-benzoquinone .

Pharmacokinetics

The molecular weight of the compound is 30769, which may influence its bioavailability and pharmacokinetic properties.

Result of Action

Related compounds, such as 4-chloro-2-nitrophenol, have been reported to be degraded by certain bacteria, with the release of stoichiometric amounts of chloride and ammonium ions .

Action Environment

The action of 4-Chloro-2-nitrophenyl 2-phenoxyacetate can be influenced by various environmental factors. For instance, a study on the degradation of 4-chloro-2-nitrophenol in an aqueous environment found that the degradation efficiency was influenced by factors such as initial pH, initial concentration of the compound, power dissipation, and the dosage of TiO2 .

Propiedades

IUPAC Name |

(4-chloro-2-nitrophenyl) 2-phenoxyacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClNO5/c15-10-6-7-13(12(8-10)16(18)19)21-14(17)9-20-11-4-2-1-3-5-11/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSBFQMZLYHTKNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)OC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-nitrophenyl)oxalamide](/img/structure/B2691233.png)

![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-phenylacetamide](/img/structure/B2691234.png)

![4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2691235.png)

![N-methyl-N-[(3R)-tetrahydrofuran-3-yl]azetidin-3-amine](/img/structure/B2691236.png)

![N-(2,4-dimethylphenyl)-11-imino-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2691243.png)

![Ethyl 2-[4-(2-amino-1,3-thiazol-4-yl)phenyl]acetate](/img/structure/B2691246.png)

![4-[3-methoxy-3-oxo-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propyl]phenyl 4-methylbenzenecarboxylate](/img/structure/B2691252.png)

![4-chloro-N-(1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)benzenesulfonamide](/img/structure/B2691253.png)